![molecular formula C20H17N3O3 B13418332 2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)
2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bipyridine core, which is a common motif in many biologically active molecules and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile typically involves multiple steps, including the formation of the bipyridine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
科学的研究の応用
2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the development of new materials and catalysts.
作用機序
The mechanism by which 2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The exact pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
What sets 2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile apart from similar compounds is its unique bipyridine core and the specific functional groups attached to it. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C20H17N3O3 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
6-[(4-methoxyphenyl)methoxymethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3O3/c1-25-17-4-2-14(3-5-17)12-26-13-19-18(15-6-8-22-9-7-15)10-16(11-21)20(24)23-19/h2-10H,12-13H2,1H3,(H,23,24) |
InChIキー |
VYWBOSBSCCSZAI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COCC2=C(C=C(C(=O)N2)C#N)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
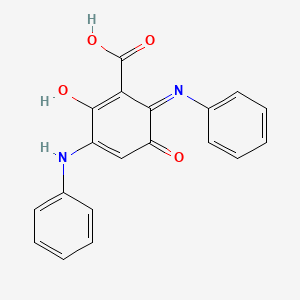


![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)

![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)
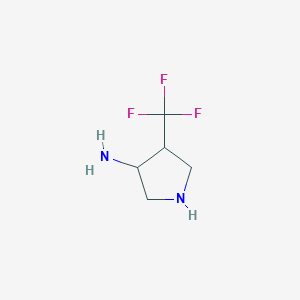
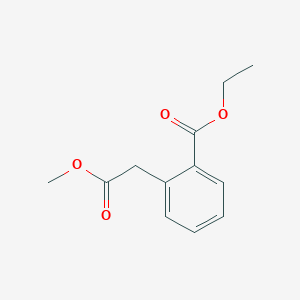
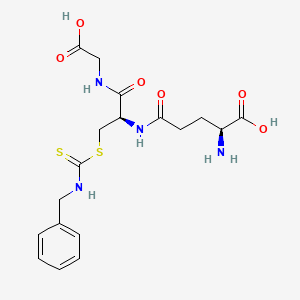
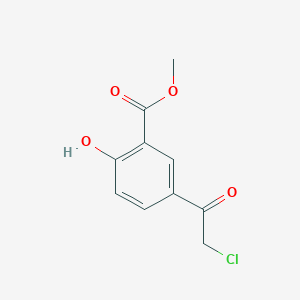
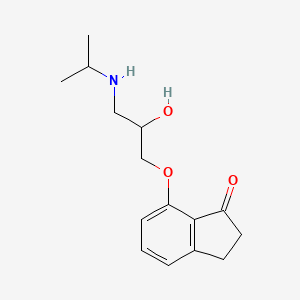
![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
